molecular formula C16H16ClN3O B2896328 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide CAS No. 1375254-35-5

2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2896328
CAS No.: 1375254-35-5
M. Wt: 301.77
InChI Key: ORBDNRPKBZTRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of pyridine-2-carboxaldehyde with cyclopropylamine and chloroacetic acid under controlled conditions. The reaction mixture is then subjected to further modifications to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxides or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Chloro-N-cyclopropyl-N-ethylpyridine-3-carboxamide

  • 2-Chloro-N-cyclopropyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide

  • 2-Chloro-N-cyclopropyl-N-(pyridin-3-yl)pyridine-3-carboxamide

Uniqueness: Compared to similar compounds, 2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide stands out due to its specific structural features, such as the presence of the cyclopropyl group and the pyridin-2-yl ethyl group

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1-pyridin-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-11(14-6-2-3-9-18-14)20(12-7-8-12)16(21)13-5-4-10-19-15(13)17/h2-6,9-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDNRPKBZTRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C2CC2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.